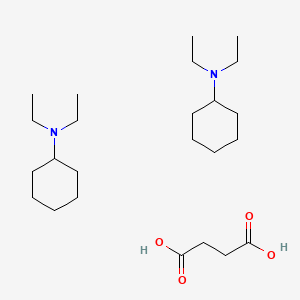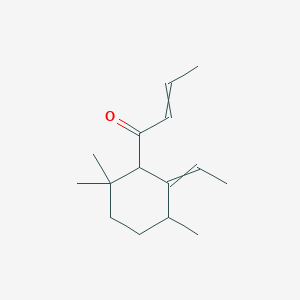
1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one is an organic compound with the molecular formula C15H24O. This compound is known for its unique structure, which includes a cyclohexyl ring substituted with ethylidene and trimethyl groups, and a butenone moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one typically involves the reaction of 2,2,5-trimethylcyclohexanone with ethylidene compounds under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or platinum may be used to facilitate the reaction, and continuous flow reactors can be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (E):
2,5,6-Trimethylcyclohex-2-en-1-one: This compound has a similar cyclohexyl ring structure but lacks the butenone moiety.
2,5,6,6-Tetramethylcyclohexe-2-en-1-one: Similar in structure but with different substituents on the cyclohexyl ring.
Uniqueness
1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one is unique due to its specific combination of substituents and the presence of both a cyclohexyl ring and a butenone moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propiedades
Número CAS |
67796-67-2 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
1-(6-ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one |
InChI |
InChI=1S/C15H24O/c1-6-8-13(16)14-12(7-2)11(3)9-10-15(14,4)5/h6-8,11,14H,9-10H2,1-5H3 |
Clave InChI |
GWHVFWFQGIARHD-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)C1C(=CC)C(CCC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


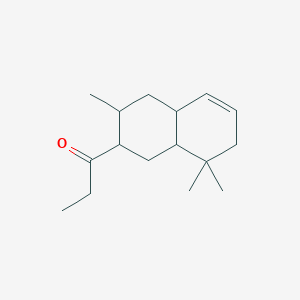

![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
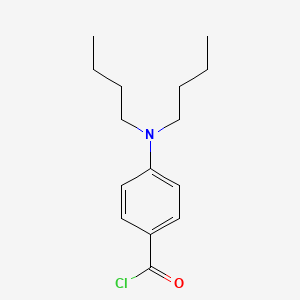
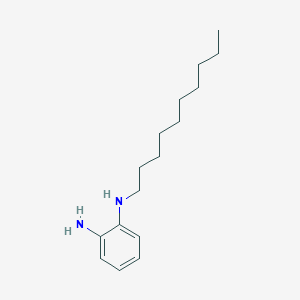
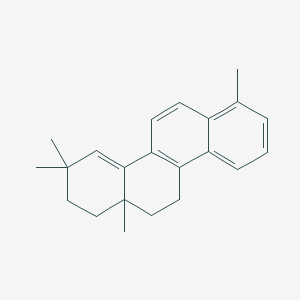

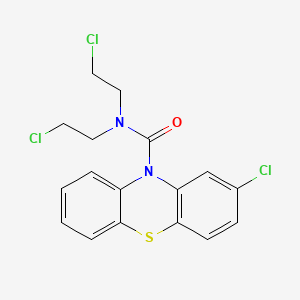
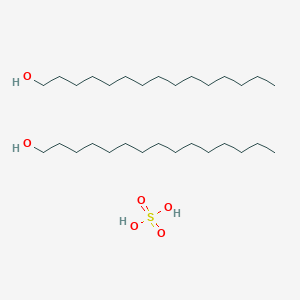
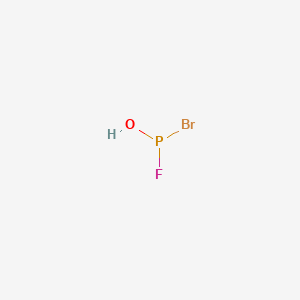
![N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14476923.png)
